1-Cyclopentyl-3-(4-methylphenyl)urea
Description
1-Cyclopentyl-3-(4-methylphenyl)urea is a urea derivative characterized by a cyclopentyl group attached to one nitrogen atom and a 4-methylphenyl group on the adjacent nitrogen. Urea derivatives are widely studied for their biological activity, including kinase inhibition and anti-inflammatory properties, as well as their utility in materials science due to hydrogen-bonding capabilities .
Properties
IUPAC Name |
1-cyclopentyl-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-8-12(9-7-10)15-13(16)14-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPWGUMLFKFLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(4-methylphenyl)urea typically involves the reaction of cyclopentylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentylamine+4-Methylphenyl isocyanate→this compound
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of solvents, catalysts, and temperature control, to enhance yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms, leading to the formation of substituted urea derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Physical and Chemical Properties
Key physical properties of analogs and inferred data for the target compound:
Inference for Target Compound :
- Melting Point : Expected between 140–190°C, lower than iodophenyl analog (6c) due to reduced polarity from the methyl group.
- Solubility : Likely higher in organic solvents (e.g., chloroform) than pyrido-pyrimidine derivatives (32c) but lower than fluorophenyl analogs (4c).
- Spectral Data : Anticipated IR peaks at ~3300 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (urea C=O), with NMR signals for cyclopentyl (δ 1.2–2.0 ppm) and 4-methylphenyl (δ 2.3 ppm for CH₃) .
Inference for Target Compound :
- Biological Activity: Likely moderate kinase or anti-inflammatory activity, though less potent than pyrido-pyrimidine (32c) or pyridazinone (7) derivatives due to the absence of heterocyclic motifs.
- Material Applications: Potential for hydrogen-bonded networks akin to EHUT, driven by urea’s H-bonding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
